molecular formula C20H22O6 B12310326 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one CAS No. 7471-01-4

3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Cat. No.: B12310326
CAS No.: 7471-01-4
M. Wt: 358.4 g/mol
InChI Key: MATGKVZWFZHCLI-UHFFFAOYSA-N
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Description

Matairesinol is an organic compound classified as a lignan, a type of phenylpropanoid. It is found in various plants, including cereals like rye. Matairesinol has attracted attention for its potential health benefits, particularly its role as a precursor to enterolignans, which are believed to reduce the risk of certain cancers and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Matairesinol can be synthesized through several methods. One common approach involves the oxidative coupling of coniferyl alcohol, a phenylpropanoid monomer. This reaction typically requires a catalyst, such as a peroxidase enzyme, and occurs under mild conditions .

Industrial Production Methods

Industrial production of matairesinol often involves the extraction from plant sources. Techniques such as ultrasonication-assisted extraction, supercritical fluid extraction, and enzyme-assisted extraction are employed to isolate matairesinol from plants like Forsythia koreana and Carthamus tinctorius .

Chemical Reactions Analysis

Types of Reactions

Matairesinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Matairesinol has a wide range of scientific research applications:

Comparison with Similar Compounds

Matairesinol is part of a group of compounds known as lignans. Similar compounds include:

  • Secoisolariciresinol
  • Pinoresinol
  • Medioresinol
  • Sesamin
  • Syringaresinol
  • Lariciresinol

Uniqueness

Matairesinol is unique due to its specific metabolic conversion to enterolactone and enterodiol, which are believed to have significant health benefits. Additionally, its role as an adiponectin receptor agonist sets it apart from other lignans .

Properties

IUPAC Name

3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862228
Record name 3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-01-4
Record name MLS003171545
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403531
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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